molecular formula C20H20N8O B2411555 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2309796-06-1

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2411555
CAS No.: 2309796-06-1
M. Wt: 388.435
InChI Key: KNNKDSGQAWOWRU-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. It is built around a multi-heterocyclic architecture, integrating a [1,2,4]triazolo[4,3-b]pyridazine core linked via an azetidine ring to a N,5-dimethyl-1-phenyl-1H-pyrazole carboxamide group. This structure combines two nitrogen-containing heterocycles known for their significant biological relevance. The 1,2,4-triazole scaffold is a privileged structure in pharmaceuticals, featured in numerous marketed drugs and associated with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumoral properties . Similarly, the pyrazole motif is another well-established heterocycle present in bioactive molecules and drugs, contributing to activities such as anti-inflammatory, antibacterial, and anticancer effects . Fused heterocyclic systems like [1,2,4]triazolo[4,3-a]pyrazines have been extensively investigated and shown to possess notable antibacterial activity against both Gram-positive and Gram-negative bacterial strains . This compound is supplied for research use only (RUO) and is intended solely for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N,5-dimethyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-14-17(10-22-28(14)15-6-4-3-5-7-15)20(29)25(2)16-11-26(12-16)19-9-8-18-23-21-13-27(18)24-19/h3-10,13,16H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNKDSGQAWOWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6OC_{18}H_{20}N_{6}O, with a molecular weight of approximately 344.4 g/mol. The structure includes a triazolo-pyridazin moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, a derivative similar to the compound has shown moderate to good activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical bacterial enzymes .

Antitubercular Activity

Research has demonstrated that compounds containing the triazolo-pyridazine scaffold can act as antitubercular agents. A study reported several derivatives with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development in tuberculosis treatment .

Enzyme Inhibition

The compound's structural components suggest potential activity as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that related compounds exhibit selective inhibition of BChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

In assessing the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) indicated that many derivatives are non-toxic at effective concentrations, supporting their potential therapeutic use .

Case Study 1: Antitubercular Screening

A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their antitubercular activity. Among them, several compounds exhibited promising results with IC90 values indicating effective inhibition at low concentrations .

Case Study 2: Enzyme Inhibition Profile

In a study focusing on enzyme inhibition, a derivative similar to the compound was evaluated for its inhibitory effects on AChE and BChE. The results showed significant selectivity towards BChE with an IC50 comparable to known inhibitors, suggesting potential applications in treating cognitive disorders .

Research Findings Summary Table

Activity Type IC50/IC90 Values Mechanism Notes
AntimicrobialVaries by strainCell wall synthesis inhibitionModerate to good activity observed
Antitubercular1.35 - 2.18 µMInhibition of Mycobacterium tuberculosisEffective against resistant strains
Enzyme Inhibition (AChE)IC50 = 157.31 µMCompetitive inhibitionSelective towards BChE
CytotoxicityNon-toxic at tested concentrationsN/ASafe for human cell lines

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antitumor properties. For instance, derivatives of the pyrazole and triazole classes have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. A study highlighted that modifications on the phenyl group of such compounds can fine-tune their biological properties towards enhanced anticancer efficacy .

Antifungal Properties

Compounds containing triazole rings are well-known for their antifungal activities. The synthesis of triazole derivatives has been linked to improved efficacy against various fungal strains, including those resistant to conventional treatments. The presence of the carboxamide functional group may enhance solubility and bioavailability, making these compounds promising candidates for antifungal therapies .

Antiviral Potential

Recent investigations into related compounds have revealed antiviral activities against several viruses. The structure's ability to interact with viral proteins suggests a potential application in antiviral drug development. The dual action against both tumor cells and viruses positions this compound as a versatile candidate for further research .

Synthesis and Mechanism of Action

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions that require specific conditions for optimal yield and purity. The mechanism often involves the formation of key intermediates that undergo cyclization or substitution reactions to yield the final product.

Case Studies and Research Findings

StudyFindingsApplication
Study 1Demonstrated significant antitumor activity through tubulin inhibitionCancer therapy
Study 2Showed enhanced antifungal activity against Candida speciesAntifungal drug development
Study 3Explored antiviral properties with promising results against viral infectionsAntiviral therapies

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